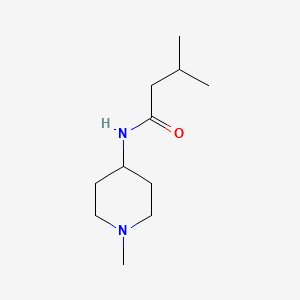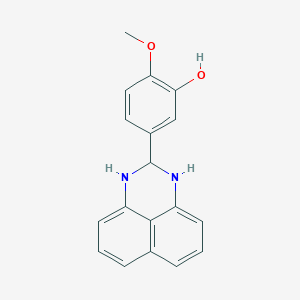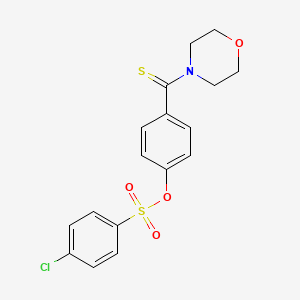
2-phenoxy-N-(1-phenylethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-(1-phenylethyl)butanamide, also known as AEBSF, is a serine protease inhibitor that has been widely used in scientific research applications. It is a synthetic compound that is commonly used to inhibit proteases in vitro and in vivo. The compound is highly stable and has a long half-life, which makes it an ideal choice for laboratory experiments.
Mecanismo De Acción
2-phenoxy-N-(1-phenylethyl)butanamide works by irreversibly inhibiting serine proteases. It forms a covalent bond with the active site of the protease, which prevents the protease from functioning properly. The compound is highly specific for serine proteases and does not inhibit other types of proteases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit blood coagulation and fibrinolysis, which makes it a useful tool for studying these processes. This compound has also been shown to inhibit the complement system, which is involved in immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenoxy-N-(1-phenylethyl)butanamide has a number of advantages for laboratory experiments. It is highly stable and has a long half-life, which makes it an ideal choice for long-term experiments. The compound is also highly soluble in water, which makes it easy to use in a variety of experimental setups.
One limitation of this compound is that it is highly specific for serine proteases and does not inhibit other types of proteases. This can limit its usefulness in certain experimental setups. Additionally, the compound is relatively expensive, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are a number of future directions for research involving 2-phenoxy-N-(1-phenylethyl)butanamide. One area of interest is the development of new protease inhibitors that are more specific and effective than this compound. Another area of interest is the use of this compound in the study of immune responses and inflammation. Finally, there is interest in the use of this compound in the development of new drugs for the treatment of various diseases, including cancer and cardiovascular disease.
Conclusion
In conclusion, this compound is a highly useful compound for scientific research applications. It is a stable, highly soluble protease inhibitor that has a number of biochemical and physiological effects. While it has some limitations, it remains an important tool for studying a variety of biological processes. Future research will undoubtedly continue to explore the potential of this compound in a variety of experimental setups.
Métodos De Síntesis
2-phenoxy-N-(1-phenylethyl)butanamide is synthesized by reacting 2-phenoxyethanol with N-(1-phenylethyl)butyramide in the presence of hydrochloric acid. The reaction is carried out at room temperature and the resulting product is purified through recrystallization. The final product is a white crystalline powder that is highly soluble in water.
Aplicaciones Científicas De Investigación
2-phenoxy-N-(1-phenylethyl)butanamide is used in a wide range of scientific research applications. It is commonly used to study the role of proteases in various biological processes. The compound has been shown to be effective in inhibiting a variety of proteases, including trypsin, chymotrypsin, and plasmin. This compound is also used in the study of blood coagulation, fibrinolysis, and the complement system.
Propiedades
IUPAC Name |
2-phenoxy-N-(1-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-17(21-16-12-8-5-9-13-16)18(20)19-14(2)15-10-6-4-7-11-15/h4-14,17H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEUDRFGNWLCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B4894647.png)


![2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)

![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)

![3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
![1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate](/img/structure/B4894723.png)
![4-{1-cyano-2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B4894726.png)
![2-fluoro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4894728.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4894735.png)